(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol

Catalog No.
S13980536
CAS No.
M.F
C23H27N7O
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl...

Product Name

(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-(4-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol

Molecular Formula

C23H27N7O

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-10-8-16(9-11-18)19-7-5-6-12-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29)/t17-/m1/s1

InChI Key

CWYPIRLIVVXCBY-QGZVFWFLSA-N

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=C(C=C3)C4=CC=CC=N4

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=C(C=C3)C4=CC=CC=N4

The compound (2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol is a complex organic molecule characterized by a unique structure that includes a purine base, an amino group, and a butanol side chain. Its molecular formula is C21H30N6OC_{21}H_{30}N_6O, and it features multiple functional groups that contribute to its potential biological activity. The presence of the pyridine ring and the purine structure suggests that this compound may interact with various biological targets, particularly in the realm of medicinal chemistry.

Involving this compound are not extensively documented, compounds with similar structures often participate in nucleophilic substitutions and electrophilic additions due to the presence of amine and hydroxyl groups. The amino groups can act as nucleophiles in reactions with electrophiles, while the alcohol group may undergo dehydration or oxidation reactions.

The biological activity of (2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol is primarily linked to its potential as a pharmaceutical agent. Compounds with purine structures are known for their roles in cellular signaling and metabolism. This specific compound may exhibit activities such as:

  • Anticancer properties: Due to its structural similarity to known anticancer agents, it may inhibit cancer cell proliferation.
  • Antiviral effects: Similar compounds have been investigated for their ability to interfere with viral replication.

Research into its specific biological effects is ongoing, and further studies are needed to elucidate its mechanisms of action.

Synthesis methods for compounds like (2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol typically involve multi-step organic synthesis techniques. Key steps may include:

  • Formation of the purine core: This could involve cyclization reactions starting from simpler amino acids or other nitrogen-containing compounds.
  • Introduction of the butanol side chain: This might be achieved through alkylation or coupling reactions.
  • Functionalization of the pyridine ring: This could involve electrophilic substitution or cross-coupling methods.

Each step requires careful optimization of reaction conditions to yield the desired compound with high purity.

The potential applications of (2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol include:

  • Pharmaceutical development: As a candidate for drug development targeting various diseases, particularly cancers and viral infections.
  • Biochemical research: Useful in studies involving purine metabolism and signaling pathways.
  • Diagnostic tools: Potential use in assays that require specific interactions with biological targets.

Interaction studies involving this compound would focus on its binding affinity to various biological targets, such as enzymes or receptors involved in disease processes. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC): To study thermodynamics of interactions.
  • Molecular docking studies: To predict how this compound interacts at a molecular level with target proteins.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

When comparing (2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol with similar compounds, several notable analogs can be identified:

Compound NameStructure FeaturesSimilarity
9-(4-Pyridinyl)-6-(3-phenypropyl)purineContains pyridine and phenyl groupsModerate
9-IsopropyladeninePurine base with isopropyl groupHigh
6-(Pyridinyl)methylaminopurineSimilar purine structure with different substituentsModerate

These compounds share structural characteristics but differ in their substituents, which can lead to variations in biological activity and pharmacological properties.

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

417.22770851 g/mol

Monoisotopic Mass

417.22770851 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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